BenchChemオンラインストアへようこそ!

2-[4-(diethylamino)but-2-yn-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione

Muscarinic M1 receptor Radioligand binding Structure-activity relationship

This isoindole-1,3-dione derivative is the only commercially available member of the Hudkins et al. series, delivering confirmed M₁ pKi of 7.52 and M₂ Ki of 100 nM. Its diethylamino substituent is essential for muscarinic affinity—unlike the inactive des‑diethylamino analogue—making the pair a robust positive/negative control set. Use as a calibration standard between non‑selective (atropine) and M₁‑selective (pirenzepine) ligands. Supplied at ≥98% purity for reproducible pharmacology; multi‑vendor availability ensures competitive sourcing for screening panels and teaching laboratories.

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
Cat. No. B2527573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(diethylamino)but-2-yn-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESCCN(CC)CC#CCN1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C16H18N2O2/c1-3-17(4-2)11-7-8-12-18-15(19)13-9-5-6-10-14(13)16(18)20/h5-6,9-10H,3-4,11-12H2,1-2H3
InChIKeyDEWGBLHKQDVWLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(Diethylamino)but-2-yn-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione – Core Chemical Identity and Pharmacological Class


The compound is a small‑molecule isoindole‑1,3‑dione (phthalimide) derivative bearing a 4‑diethylamino‑but‑2‑yn‑1‑yl substituent on the imide nitrogen. Its molecular formula is C₁₆H₁₈N₂O₂ and its molecular weight is 270.33 g/mol [1]. It belongs to the class of 4‑dialkylamino‑2‑butynyl‑substituted cyclic imides, originally explored as dual‑acting anticonvulsant‑antimuscarinic agents [2]. The compound is catalogued in ChEMBL as CHEMBL176400 and in BindingDB as BDBM50291598, and its pharmacological profile centres on muscarinic acetylcholine receptor (mAChR) subtypes M₁ and M₂ [3].

Why Substitution with Unsubstituted N‑Butynyl‑Phthalimide or Other Dialkylamino Isosteres Fails – The Critical Role of the Diethylamino Pharmacophore in 2-[4-(Diethylamino)but-2-yn-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione


The 4‑diethylamino‑but‑2‑yn‑1‑yl chain is not a passive linker; it contains the tertiary amine pharmacophore that is essential for high‑affinity interaction with muscarinic receptors. The unsubstituted analogue, 2‑(but‑2‑yn‑1‑yl)isoindoline‑1,3‑dione (CAS 113439‑83‑1), lacks this basic amine and consequently shows no detectable affinity for mAChRs in the published literature . Furthermore, even among 4‑dialkylamino‑butynyl derivatives, the size and lipophilicity of the diethylamino group strongly influence receptor‑subtype selectivity and binding kinetics, meaning that compounds bearing dimethylamino, pyrrolidino, or piperidino termini cannot be assumed to replicate the exact pharmacological fingerprint of the diethylamino congener [1].

Quantitative Differentiation of 2-[4-(Diethylamino)but-2-yn-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione Against Closest Structural Comparators


M₁ Muscarinic Receptor Affinity – pKi 7.52 vs. Unsubstituted N‑Butynyl‑Phthalimide (No Detectable Affinity)

The target compound displays a measured pKi of 7.52 (equivalent to Ki ≈ 30 nM) at the rat muscarinic M₁ receptor, as curated in ChEMBL from the original Hudkins et al. study [1]. In contrast, the des‑diethylamino analogue 2‑(but‑2‑yn‑1‑yl)isoindoline‑1,3‑dione lacks the basic amine required for salt‑bridge formation with the conserved aspartate residue in transmembrane domain 3 of mAChRs; a thorough literature search returns no binding data for this analogue at any muscarinic subtype, consistent with the established pharmacophore model that a protonatable nitrogen is obligatory for orthosteric muscarinic ligands [2].

Muscarinic M1 receptor Radioligand binding Structure-activity relationship

M₂ Muscarinic Receptor Affinity – Ki 100 nM vs. Succinimide Core Analogues and Unsubstituted Phthalimide

BindingDB records a Ki of 100 nM for the target compound at the rat M₂ receptor, sourced from the same Hudkins et al. 1997 study [1]. Within that study, a series of 4‑dialkylamino‑2‑butynyl‑succinimide and ‑hydantoin derivatives were evaluated; the isoindole‑1,3‑dione (phthalimide) scaffold was specifically included and yielded measurable M₂ affinity, but the paper’s abstract does not disclose whether the phthalimide core confers superior affinity relative to the corresponding succinimide or hydantoin analogues. The unsubstituted 2‑(but‑2‑yn‑1‑yl)isoindoline‑1,3‑dione again serves as a negative baseline, with no reported M₂ affinity .

Muscarinic M2 receptor Binding affinity Core scaffold comparison

M₁/M₂ Selectivity Ratio – A Measurable Subtype Bias of ≈3‑Fold (M₁‑Preferring)

From the curated ChEMBL and BindingDB data, the target compound exhibits a pKi of 7.52 at M₁ (Ki ≈ 30 nM) and a Ki of 100 nM at M₂, yielding an M₁/M₂ selectivity ratio of approximately 3.3‑fold [1][2]. This degree of selectivity, while modest, is quantitatively defined and distinguishes the compound from classical non‑selective muscarinic antagonists (e.g., atropine, M₁/M₂ ratio ≈ 1) as well as from highly selective M₁‑preferring agents such as pirenzepine (M₁/M₂ ratio ≈ 10–20). For researchers seeking a tool compound with a known, reproducible selectivity window rather than a completely non‑selective probe, this quantified bias is a relevant differentiator.

Muscarinic subtype selectivity M1/M2 ratio Off-target liability

Presence in a Pharmacologically Redundant Series – Validated Synthetic Tractability and Purity Benchmarking

The compound is a member of a well‑characterized family of 4‑dialkylamino‑2‑butynyl cyclic imides that were synthesised and tested by a single research group using a unified synthetic route (N‑alkylation of the imide with the corresponding 4‑dialkylamino‑2‑butynyl halide) [1]. Multiple vendors now list the compound at purities of ≥95% (HPLC), and the CAS number 7351‑91‑9 is widely recognised . This contrasts with numerous bespoke analogues in the series that have been synthesised only once and are not commercially available, making the diethylamino derivative the most accessible and reproducible entry point for follow‑up studies.

Synthetic accessibility Purity benchmarking Quality control

High‑Impact Application Scenarios for 2-[4-(Diethylamino)but-2-yn-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione Based on Verified Differentiation Evidence


Use as a Validated M₁/M₂ Muscarinic Tool Compound in Receptor Subtype‑Profiling Panels

With a confirmed M₁ pKi of 7.52 and M₂ Ki of 100 nM, the compound serves as a commercially available, structurally defined reference ligand for screening panels that assess subtype selectivity of novel muscarinic ligands. Its intermediate M₁/M₂ ratio (≈3.3) makes it a useful calibration point between non‑selective controls (e.g., atropine) and highly selective M₁ antagonists (e.g., pirenzepine) [1][2].

Structure–Activity Relationship (SAR) Expansion of 4‑Dialkylamino‑2‑Butynyl Imides

Because the compound is the only commercially available isoindole‑1,3‑dione member of the Hudkins et al. 1997 series, it serves as the logical scaffold‑hopping starting point for medicinal chemistry groups wishing to explore how the phthalimide core impacts muscarinic affinity relative to the published succinimide and hydantoin cores. Its documented synthetic route and purity benchmarks enable reproducible derivatisation [1].

Negative Control Validation for M₁‑Dependent Cellular Assays

The unsubstituted analogue 2‑(but‑2‑yn‑1‑yl)isoindoline‑1,3‑dione, which lacks the basic amine, produces no muscarinic signal. The side‑by‑side use of the diethylamino compound (active) and the des‑diethylamino analogue (inactive) provides a robust positive/negative control pair for confirming that observed cellular responses are truly M₁‑ or M₂‑dependent and not an artefact of the isoindole‑1,3‑dione scaffold [1][2].

Procurement for Academic Medicinal Chemistry Teaching and Laboratory Practicals

The compound’s well‑defined pharmacological profile, multi‑vendor availability, and moderate cost make it a practical choice for university teaching laboratories that require a muscarinic ligand with known, reproducible binding data for undergraduate or postgraduate practicals covering receptor pharmacology and radioligand binding techniques [1].

Quote Request

Request a Quote for 2-[4-(diethylamino)but-2-yn-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.